molecular formula C10H10BrClO3 B6338731 Ethyl 6-bromo-2-chloro-3-methoxybenzoate CAS No. 1478503-62-6

Ethyl 6-bromo-2-chloro-3-methoxybenzoate

Cat. No.: B6338731
CAS No.: 1478503-62-6
M. Wt: 293.54 g/mol
InChI Key: RHVPRZJWDCPZKP-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is an organic compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 g/mol . It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy functional groups on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-2-chloro-3-methoxybenzoate typically involves the esterification of 6-bromo-2-chloro-3-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

6-bromo-2-chloro-3-methoxybenzoic acid+ethanolH2SO4Ethyl 6-bromo-2-chloro-3-methoxybenzoate+water\text{6-bromo-2-chloro-3-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 6-bromo-2-chloro-3-methoxybenzoic acid+ethanolH2​SO4​​Ethyl 6-bromo-2-chloro-3-methoxybenzoate+water

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in stainless steel reactors equipped with reflux condensers to recover ethanol and minimize losses. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-chloro-3-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-2-chloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and methoxy groups allows it to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 6-bromo-2-chloro-3-methoxybenzoate can be compared with other similar compounds, such as:

    Ethyl 6-bromo-2-chloro-3-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 6-bromo-2-chloro-3-nitrobenzoate: Contains a nitro group instead of a methoxy group.

    Ethyl 6-bromo-2-chloro-3-aminobenzoate: Features an amino group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Ethyl 6-bromo-2-chloro-3-methoxybenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, biological effects, and potential applications in various fields.

This compound is synthesized through the esterification of 6-bromo-2-chloro-3-methoxybenzoic acid with ethanol, typically using sulfuric acid as a catalyst. The reaction is conducted under reflux conditions, allowing for complete esterification. The general reaction scheme can be represented as follows:

6 bromo 2 chloro 3 methoxybenzoic acid+ethanolH2SO4Ethyl 6 bromo 2 chloro 3 methoxybenzoate+water\text{6 bromo 2 chloro 3 methoxybenzoic acid}+\text{ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Ethyl 6 bromo 2 chloro 3 methoxybenzoate}+\text{water}

The compound exhibits various chemical reactivities, including nucleophilic substitution and oxidation, which are influenced by the presence of bromine and chlorine atoms as well as the methoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (bromine and chlorine) enhance its binding affinity, while the methoxy group affects its solubility and reactivity. These interactions can lead to the inhibition or modulation of target proteins, making it a valuable compound for studying enzyme inhibition and protein-ligand interactions.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial activity. Its structure allows it to disrupt microbial cell functions, making it a candidate for further investigation in antibiotic development.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Cytotoxicity in Cancer Cells

This compound has shown cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells, leading to reduced cell viability. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) vary across different cell lines, indicating selective toxicity towards certain types of cancer cells .

Cell Line IC50 (µM)
A549 (Lung Cancer)15 ± 2
HCT116 (Colorectal)10 ± 1
K562 (Leukemia)20 ± 3

This table summarizes the cytotoxicity data from studies conducted on various cancer cell lines.

Case Studies

  • Study on Enzyme Inhibition : A study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways. Results indicated that this compound effectively inhibited enzyme activity, suggesting its potential as a therapeutic agent in metabolic disorders .
  • Anti-cancer Activity : In a recent investigation, the compound was tested against multiple human cancer cell lines. It exhibited significant cytotoxicity, particularly against colorectal cancer cells, highlighting its potential application in cancer therapy .

Applications in Research and Industry

This compound is utilized in various scientific applications:

  • Medicinal Chemistry : As a precursor for developing novel pharmaceuticals with anti-inflammatory and anticancer properties.
  • Biological Research : Employed in studies focusing on enzyme inhibition and protein interactions.
  • Industrial Use : Used in the synthesis of specialty chemicals and materials due to its unique chemical properties.

Properties

IUPAC Name

ethyl 6-bromo-2-chloro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-10(13)8-6(11)4-5-7(14-2)9(8)12/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVPRZJWDCPZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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